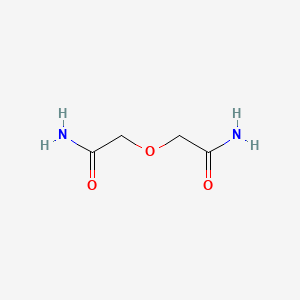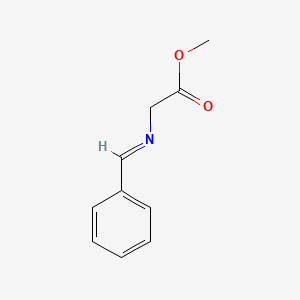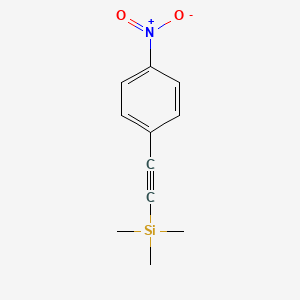
Trimethyl((4-nitrophenyl)ethynyl)silane
概述
描述
Trimethyl((4-nitrophenyl)ethynyl)silane is an organosilicon compound with the molecular formula C11H13NO2Si. It is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a 4-nitrophenyl group.
准备方法
Synthetic Routes and Reaction Conditions
Trimethyl((4-nitrophenyl)ethynyl)silane can be synthesized through a Sonogashira coupling reaction. This involves the reaction of 4-iodonitrobenzene with trimethylsilylacetylene in the presence of a palladium catalyst (Pd(PPh3)2Cl2) and a copper co-catalyst (CuI) in a solvent such as dry DMF (dimethylformamide). The reaction is typically carried out under an inert atmosphere at room temperature .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
化学反应分析
Types of Reactions
Trimethyl((4-nitrophenyl)ethynyl)silane undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The trimethylsilyl group can be replaced by other functional groups through desilylation reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents such as potassium carbonate (K2CO3) in methanol can be used for desilylation.
Coupling Reactions: Palladium and copper catalysts in solvents like DMF are commonly used.
Major Products Formed
Reduction: 4-Amino-1-(trimethylsilylethynyl)benzene.
Desilylation: 4-Nitrophenylacetylene.
Coupling Products: Various substituted phenylacetylenes depending on the coupling partner.
科学研究应用
Trimethyl((4-nitrophenyl)ethynyl)silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Potential use in the development of bioactive molecules and probes for biological studies.
Medicine: Investigated for its potential in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and semiconductors
作用机制
The mechanism of action of Trimethyl((4-nitrophenyl)ethynyl)silane is largely dependent on the specific reactions it undergoes. For example, in coupling reactions, the ethynyl group acts as a nucleophile, attacking electrophilic centers in the presence of a catalyst. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways .
相似化合物的比较
Similar Compounds
Ethynyltrimethylsilane: Similar structure but lacks the nitro group.
4-Nitrophenylacetylene: Similar structure but lacks the trimethylsilyl group.
Trimethylsilylacetylene: Similar structure but lacks the nitrophenyl group
Uniqueness
Trimethyl((4-nitrophenyl)ethynyl)silane is unique due to the presence of both the trimethylsilyl and nitrophenyl groups. This combination imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .
属性
IUPAC Name |
trimethyl-[2-(4-nitrophenyl)ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2Si/c1-15(2,3)9-8-10-4-6-11(7-5-10)12(13)14/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPIXZAXKQWEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401669 | |
| Record name | Trimethyl[(4-nitrophenyl)ethynyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75867-38-8 | |
| Record name | Trimethyl[(4-nitrophenyl)ethynyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[2-[2-[(3-Ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B1599098.png)
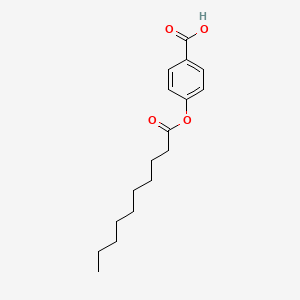
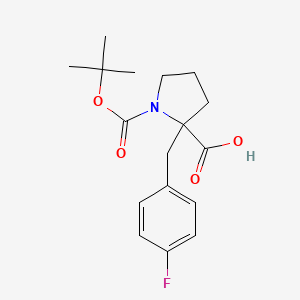
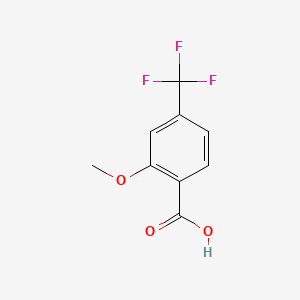
![1-[(Tert-butyl)oxycarbonyl]-3-(4-fluorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1599104.png)
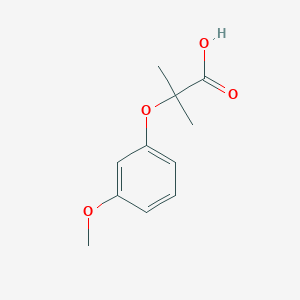
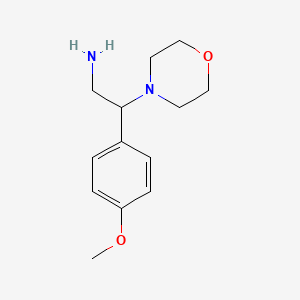
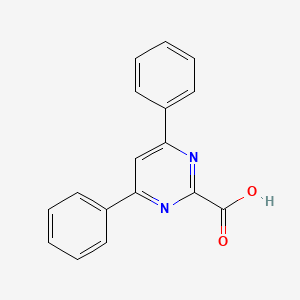
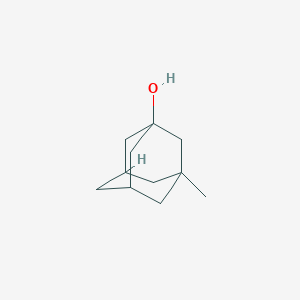
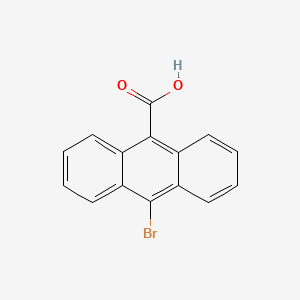

![1,3,5-Tris[4-(chloromethyl)phenyl]benzene](/img/structure/B1599116.png)
